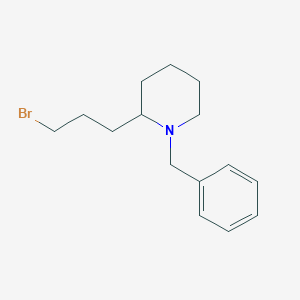
1-Benzyl-2-(3-bromopropyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-(3-bromopropyl)piperidine is a chemical compound that belongs to the piperidine class Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a bromopropyl group attached to the second carbon atom of the piperidine ring
Vorbereitungsmethoden
The synthesis of 1-Benzyl-2-(3-bromopropyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and benzyl chloride as the primary starting materials.
Benzylation: Piperidine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylpiperidine.
Bromination: The N-benzylpiperidine is then reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate to introduce the bromopropyl group at the second carbon atom of the piperidine ring.
The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or ethanol to achieve the desired product.
Analyse Chemischer Reaktionen
1-Benzyl-2-(3-bromopropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form N-oxide derivatives or reduction reactions to remove the bromine atom and form the corresponding propyl derivative.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2-(3-bromopropyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in biological studies to investigate its effects on neurotransmitter receptors and ion channels.
Industrial Applications: It is employed in the production of specialty chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Benzyl-2-(3-bromopropyl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The benzyl group provides good binding affinity to the catalytic site of enzymes or receptors, while the bromopropyl group can undergo further chemical modifications to enhance its activity. The compound may modulate the activity of ion channels or inhibit specific enzymes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2-(3-bromopropyl)piperidine can be compared with other similar compounds, such as:
1-Benzylpiperidine: Lacks the bromopropyl group and has different chemical reactivity and biological activity.
2-(3-Bromopropyl)piperidine: Lacks the benzyl group and has different binding affinity and pharmacological properties.
N-Benzyl-3-bromopropylamine: Contains a similar bromopropyl group but has an amine instead of a piperidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the benzyl and bromopropyl groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H22BrN |
|---|---|
Molekulargewicht |
296.25 g/mol |
IUPAC-Name |
1-benzyl-2-(3-bromopropyl)piperidine |
InChI |
InChI=1S/C15H22BrN/c16-11-6-10-15-9-4-5-12-17(15)13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2 |
InChI-Schlüssel |
IPJDBZGPCBXEDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)CCCBr)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




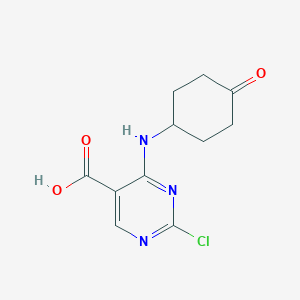
![{4-[(1-Methylethyl)amino]-5-[(methyloxy)carbonyl]-2-thienyl}boronic acid](/img/structure/B13978213.png)
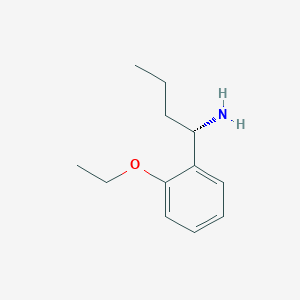

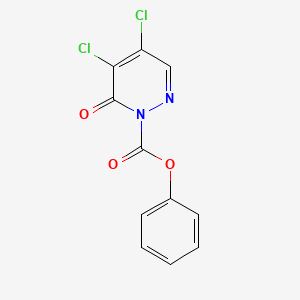


![8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13978255.png)
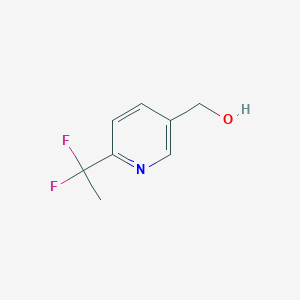

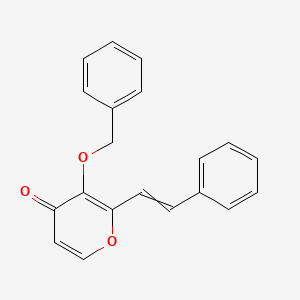
![Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13978272.png)
